molecular formula C13H19N3O2 B2625840 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine CAS No. 923121-48-6

1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Cat. No.: B2625840
CAS No.: 923121-48-6
M. Wt: 249.314
InChI Key: SFUNLUNLLGMENW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a hydroxyphenyl group attached to the piperazine ring, along with an ethylcarbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine typically involves the reaction of 2-hydroxyaniline with ethyl isocyanate, followed by cyclization with piperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and improve the overall process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-piperazine: Lacks the ethylcarbamoyl group, resulting in different chemical properties and biological activities.

    4-Ethylcarbamoyl-piperazine:

    2-Hydroxyphenyl-ethylcarbamate: A structurally related compound with different pharmacological properties.

Uniqueness: 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is unique due to the presence of both the hydroxyphenyl and ethylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-4-(2-hydroxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-5-3-4-6-12(11)17/h3-6,17H,2,7-10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUNLUNLLGMENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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